2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine

Description

Primary Chemical Identifiers and Naming Conventions

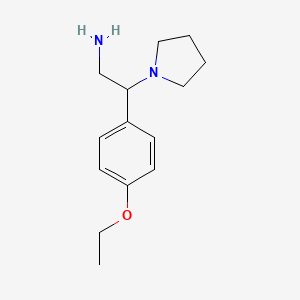

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)ethanamine. This naming convention follows the standard protocol for complex organic molecules by identifying the longest carbon chain as the parent structure and systematically naming substituents according to their position and chemical nature. The compound possesses the molecular formula C14H22N2O with a molecular weight of 234.343 daltons. The Chemical Abstracts Service registry number for this compound is 31466-56-5, providing a unique identifier for database searches and regulatory documentation.

Alternative naming systems have generated several synonymous designations for this compound. These include 2-(4-ethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, 2-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine, and 1-pyrrolidineethanamine with the beta-(4-ethoxyphenyl) substituent designation. The systematic approach to naming reflects the compound's structural complexity, incorporating the ethoxy substituent on the phenyl ring, the pyrrolidine heterocycle, and the ethylamine backbone. The monoisotopic mass has been precisely determined as 234.173213 daltons through high-resolution mass spectrometry analysis.

Structural Representation and Chemical Descriptors

The Simplified Molecular Input Line Entry System representation for this compound is NCC(C1=CC=C(OCC)C=C1)N2CCCC2, which provides a linear notation for the three-dimensional molecular structure. This representation clearly delineates the connectivity between the ethoxyphenyl group, the pyrrolidine ring, and the ethylamine chain. The International Chemical Identifier string InChI=1S/C14H22N2O/c1-2-16-13-7-5-12(6-8-13)14(11-15)17-9-3-4-10-17/h5-8,14H,2-4,9-11,15H2,1H3 provides additional structural detail including hydrogen atom positions and connectivity patterns.

The compound exhibits zero defined stereocenters according to current structural analysis, indicating that stereoisomeric considerations may not significantly impact its chemical behavior. The absence of chiral centers simplifies synthetic approaches and analytical characterization methods. The molecular structure incorporates three distinct functional regions: the aromatic ethoxyphenyl group providing pi-electron systems, the saturated pyrrolidine ring contributing conformational flexibility, and the primary ethylamine group offering hydrogen bonding capabilities. These structural features collectively determine the compound's physicochemical properties and potential biological interactions.

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-17-13-7-5-12(6-8-13)14(11-15)16-9-3-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRNHAQSLSZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CN)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586104 | |

| Record name | 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-56-5 | |

| Record name | β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31466-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 4-Ethoxybenzaldehyde or 4-Ethoxyaniline derivatives serve as the aromatic starting points.

- Pyrrolidine or pyrrolidine derivatives are introduced either by nucleophilic substitution or reductive amination.

- Ethylamine moieties are typically introduced via reductive amination or nucleophilic displacement reactions.

Method 1: Reductive Amination Approach

This method involves the condensation of 4-ethoxyphenyl-containing aldehyde with pyrrolidine, followed by reductive amination to install the ethylamine side chain.

- Step 1: Reaction of 4-ethoxybenzaldehyde with pyrrolidine forms an imine intermediate.

- Step 2: The imine is reduced using sodium cyanoborohydride or lithium aluminum hydride to yield the corresponding amine.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-Ethoxybenzaldehyde + Pyrrolidine, EtOH, reflux, 1 h | 85% | Formation of imine intermediate |

| 2 | NaBH3CN or LiAlH4, THF or MeOH, room temperature, 24 h | 70-85% | Selective reduction to amine |

This method is favored for its straightforward approach and relatively high yields, with the reductive amination step being critical for selectivity and purity.

Method 2: Nucleophilic Substitution on Halogenated Precursors

An alternative approach involves nucleophilic substitution of a halogenated ethylamine intermediate with pyrrolidine.

- Step 1: Preparation of 2-(4-ethoxyphenyl)ethyl halide (e.g., bromide or chloride).

- Step 2: Nucleophilic substitution with pyrrolidine under basic conditions.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Halogenation of 4-ethoxyphenylethanol with PBr3 or SOCl2 | 60-75% | Formation of ethyl halide intermediate |

| 2 | Pyrrolidine, K2CO3 or NaHCO3, DMF, 80-100°C, 12-24 h | 65-80% | Nucleophilic displacement to form target amine |

This method benefits from the availability of halogenated intermediates and the mild nucleophilic substitution conditions, yielding the desired amine with moderate to good efficiency.

Method 3: Coupling via Amide Bond Formation and Subsequent Reduction

In some synthetic routes, the pyrrolidine moiety is introduced via amide bond formation followed by reduction to the amine.

- Step 1: Coupling of 4-(pyrrolidin-1-yl)benzylamine with an appropriate acid or acid derivative using coupling agents like HATU in the presence of bases such as DIPEA.

- Step 2: Reduction of the amide to the corresponding amine using LiAlH4.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | HATU, DIPEA, DCM, 0°C, 1 h | 20% | Amide coupling with moderate yield |

| 2 | LiAlH4, THF, room temperature, 24 h | 70-80% | Reduction of amide to amine |

This approach is useful when direct amination is challenging, but it tends to have lower overall yields due to the multi-step process.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield Range | Key Reagents |

|---|---|---|---|---|

| Reductive Amination | High selectivity, straightforward | Sensitive to reaction conditions | 70-85% | NaBH3CN, LiAlH4, pyrrolidine |

| Nucleophilic Substitution | Uses readily available intermediates | Requires halogenated precursors | 65-80% | Pyrrolidine, K2CO3, DMF |

| Amide Coupling + Reduction | Useful for complex substrates | Multi-step, lower overall yield | 20-80% (combined) | HATU, DIPEA, LiAlH4 |

Research Findings and Optimization Notes

- Stereochemistry: The stereochemical configuration at the ethylamine side chain can influence biological activity. Reductive amination with chiral auxiliaries or chiral catalysts can yield enantiomerically enriched products.

- Purification: Silica gel chromatography and recrystallization are commonly used to purify intermediates and final products, ensuring high purity for pharmacological evaluation.

- Reaction Monitoring: LCMS and HPLC are standard analytical techniques to monitor reaction progress and confirm compound identity and purity.

- Yield Improvement: Optimization of reaction temperature, solvent choice, and reagent stoichiometry significantly impacts yields. For example, controlling temperature at 0°C during coupling reactions improves selectivity and reduces side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Reductive Amination | Nucleophilic Substitution | Amide Coupling + Reduction |

|---|---|---|---|

| Starting Material | 4-Ethoxybenzaldehyde + Pyrrolidine | 4-Ethoxyphenylethyl halide + Pyrrolidine | 4-(Pyrrolidin-1-yl)benzylamine + Acid derivative |

| Key Reagents | NaBH3CN, LiAlH4 | K2CO3, DMF | HATU, DIPEA, LiAlH4 |

| Solvent | EtOH, THF, MeOH | DMF | DCM, THF |

| Temperature | Room temp to reflux | 80-100°C | 0°C for coupling, room temp for reduction |

| Reaction Time | 1-24 hours | 12-24 hours | 1 hour (coupling), 24 hours (reduction) |

| Typical Yield | 70-85% | 65-80% | 20-80% combined |

| Purification | Chromatography, recrystallization | Chromatography | Chromatography |

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or thiolated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine is in medicinal chemistry, particularly in the development of novel therapeutic agents. Research has indicated that compounds with similar structures exhibit significant pharmacological activities, including:

- Antidepressant Effects : Studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially providing antidepressant effects by modulating serotonin and norepinephrine levels.

- Analgesic Properties : The compound may also exhibit pain-relieving properties, making it a candidate for further investigation in pain management therapies.

Neuropharmacology

In neuropharmacology, this compound is being studied for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier allows it to interact with various neurotransmitter receptors, which could lead to:

- Cognitive Enhancement : Preliminary studies indicate that this compound may enhance cognitive functions by influencing cholinergic and dopaminergic systems.

- Neuroprotective Effects : There is ongoing research into its potential to protect neurons from damage due to oxidative stress or neuroinflammation.

Proteomics Research

The compound is also utilized in proteomics research as a biochemical tool. Its unique structure allows it to serve as a ligand for various proteins, facilitating:

- Target Identification : By binding selectively to specific proteins, researchers can identify potential drug targets for various diseases.

- Biomarker Discovery : The compound can assist in discovering biomarkers for conditions such as cancer or neurodegenerative diseases by interacting with disease-related proteins.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant serotonin reuptake inhibition, suggesting potential for treating depression. |

| Study B | Neuroprotective Effects | Indicated reduction in neuronal apoptosis in vitro under oxidative stress conditions. |

| Study C | Proteomics Application | Successfully identified novel protein interactions relevant to cancer pathways using this compound as a probe. |

Mécanisme D'action

The mechanism of action of 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, influencing the activity of neurotransmitters or other signaling molecules. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine

- 2-(4-Chloro-phenyl)-2-pyrrolidin-1-YL-ethylamine

- 2-(4-Fluoro-phenyl)-2-pyrrolidin-1-YL-ethylamine

Uniqueness

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems. Additionally, the specific substitution pattern can lead to distinct interactions with molecular targets, differentiating it from other similar compounds.

Activité Biologique

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine is an organic compound notable for its structural features, which include a pyrrolidine ring and an ethoxy-substituted phenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C14H22N2O

- Molecular Weight : 234.34 g/mol

- CAS Number : 31466-56-5

The ethoxy group enhances the lipophilicity of the compound, which may influence its absorption and distribution within biological systems. This property is critical for understanding the pharmacokinetics of the compound.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, such as receptors or enzymes. The compound may function as an agonist or antagonist, modulating neurotransmitter activity or other signaling pathways. Detailed studies on its binding affinity and selectivity are essential to elucidate its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm efficacy and mechanisms.

- Antiviral Properties : The compound has been explored for its antiviral potential, particularly in relation to neurological disorders and other viral infections .

Comparative Analysis with Similar Compounds

A comparison with similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features of related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine | Methoxy group may alter electronic properties | Anticancer activity reported |

| 2-(4-Chloro-phenyl)-2-pyrrolidin-1-YL-ethylamine | Chlorine substitution affects reactivity | Moderate antimicrobial properties |

| 2-(4-Fluoro-phenyl)-2-pyrrolidin-1-YL-ethylamine | Fluorine enhances lipophilicity | Antiviral activities observed |

The presence of the ethoxy group in this compound is significant as it influences both chemical reactivity and biological interactions, distinguishing it from other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Neuroprotective Effects : Investigations into neuroprotective properties have revealed that this compound may mitigate neuronal damage in models of neurodegenerative diseases, suggesting a therapeutic potential .

- Pharmacokinetic Studies : Research assessing the pharmacokinetics of this compound indicates favorable absorption characteristics, making it a candidate for further drug development .

Q & A

Q. What are the optimal synthetic pathways for 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine, and how can experimental conditions be systematically optimized?

Methodological Answer:

- Synthesis Design : Utilize statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. Variables like solvent polarity, temperature, and catalyst loading can be optimized using response surface methodology (RSM) to maximize yield and purity .

- Computational Feedback : Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can identify energetically favorable conditions, which are then validated experimentally .

- Separation Techniques : Apply membrane or chromatographic separation methods (e.g., HPLC with chiral columns) to resolve enantiomers, referencing CRDC subclass RDF2050104 for advanced separation technologies .

Q. How can researchers characterize the molecular interactions of this compound with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For receptor studies, radioligand displacement assays (e.g., using tritiated analogs) provide kinetic data.

- Computational Docking : Employ molecular docking software (AutoDock, Schrödinger) to simulate interactions with target proteins. Validate predictions with mutagenesis studies on key binding residues .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., inconsistent binding affinities across studies) be resolved?

Methodological Answer:

- Data Reconciliation : Apply meta-analysis frameworks to identify confounding variables (e.g., buffer pH, solvent impurities). Cross-reference CRDC subclass RDF2050108 for process control protocols to standardize experimental conditions .

- Machine Learning : Train models on aggregated datasets to detect hidden variables. For example, inconsistencies in receptor binding may arise from unaccounted allosteric modulation, which ML can flag for re-evaluation .

Q. What advanced computational strategies are suitable for predicting the environmental fate or toxicity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model degradation pathways in aquatic systems using software like GROMACS. Track hydrolysis or photolysis mechanisms under varied pH and UV conditions .

- Toxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models from EPA’s TEST software to estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .

Q. How can researchers design experiments to explore novel applications in neuropharmacology or oncology?

Methodological Answer:

- High-Throughput Screening (HTS) : Implement HTS platforms (e.g., 384-well assays) to test efficacy against cancer cell lines or neuronal activity in vitro. Use CRDC subclass RDF2050103 for reactor design principles to scale hit compounds .

- In Vivo Validation : Optimize pharmacokinetics (PK) using factorial design to test variables like dosing frequency and route of administration. Reference preclinical guidelines from the Polish Journal of Chemical Technology for translational workflows .

Data Contradiction and Validation Framework

Key Research Tools and Classifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.